molecular formula C6H5F2N5S B10908398 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

カタログ番号: B10908398
分子量: 217.20 g/mol
InChIキー: NMSMJWTWCRUFBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a difluoromethyl pyrazole moiety and an amine group at position 2. Thiadiazole derivatives are renowned for their broad-spectrum biological activities, including antimicrobial, antifungal, and kinase inhibitory properties .

特性

分子式

C6H5F2N5S

分子量

217.20 g/mol

IUPAC名

5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C6H5F2N5S/c7-5(8)13-2-1-3(12-13)4-10-11-6(9)14-4/h1-2,5H,(H2,9,11)

InChIキー

NMSMJWTWCRUFBK-UHFFFAOYSA-N

正規SMILES

C1=CN(N=C1C2=NN=C(S2)N)C(F)F

製品の起源

United States

準備方法

Direct Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group to the pyrazole ring requires careful selection of fluorinating agents. Patent WO2010118852A1 discloses a two-step process:

  • Pyrazole Formation : Condensation of 1,3-diketones with hydrazine derivatives yields 1H-pyrazole-3-carboxylates.

  • Difluoromethylation : Treatment with ClCF₂H gas in the presence of K₂CO₃ replaces the carboxylate group with -CF₂H at the 1-position.

This method achieves 68–74% yields but requires stringent moisture control to prevent hydrolysis of the ClCF₂H intermediate.

Halogen Exchange Reactions

An alternative approach involves halogen exchange on pre-formed chloromethylpyrazoles. For example, 1-(chloromethyl)-1H-pyrazole-3-amine reacts with anhydrous HF in DMF at 0°C, substituting chlorine with fluorine. However, this method risks over-fluorination, necessitating precise stoichiometry (HF:substrate = 2:1).

Coupling Thiadiazole and Pyrazole Units

Nucleophilic Aromatic Substitution

The final assembly often employs nucleophilic substitution between 5-chloro-1,3,4-thiadiazol-2-amine and the difluoromethylpyrazole. Key conditions include:

  • Solvent : Anhydrous DMF or NMP

  • Base : K₂CO₃ or Cs₂CO₃

  • Temperature : 80–100°C for 12–24 hours

Patent data indicate that Cs₂CO₃ increases reaction efficiency (yield: 78%) compared to K₂CO₃ (yield: 65%) due to its stronger basicity and improved solubility.

Buchwald-Hartwig Amination

For electron-deficient thiadiazoles, palladium-catalyzed coupling proves effective. A representative protocol uses:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : LiHMDS

  • Solvent : Toluene at 110°C

This method achieves 82% yield but requires rigorous exclusion of oxygen.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)AdvantagesLimitations
Thiosemicarbazide CyclizationPPA, CH₃SO₃H80–100°C, 6–8 h72–85High scalabilityRequires corrosive acids
Dipolar CycloadditionDiazomethane, sulfinesRT, 24 h55–60Stereochemical controlLow yield, complex workup
Nucleophilic SubstitutionCs₂CO₃, DMF80°C, 24 h78Mild conditionsLimited to activated substrates
Buchwald-HartwigPd₂(dba)₃, Xantphos110°C, 12 h82Broad substrate scopeSensitive to oxygen, high cost

Optimization Challenges and Solutions

Purification Strategies

Crude products often contain regioisomers due to the pyrazole’s ambident nucleophilicity. Patent WO2010118852A1 resolves this via:

  • Chromatography : Silica gel with EtOAc/hexane (3:7) separates N1- and N2-coupled isomers.

  • Recrystallization : Ethanol/water mixtures (7:3) yield analytically pure material.

Scale-Up Considerations

Industrial-scale synthesis faces two primary hurdles:

  • HF Handling : Difluoromethylation requires specialized equipment for HF containment.

  • Pd Removal : Residual palladium in API batches is reduced to <10 ppm using activated charcoal filtration .

化学反応の分析

反応の種類

    酸化: この化合物は、特にチアジアゾール環の硫黄原子で酸化反応を起こし、スルホキシドやスルホンを形成します。

    還元: 還元反応は、存在する場合、ニトロ基を標的にし、アミンに変換します。

    置換: この化合物は、特に環の窒素原子に隣接する位置で求核置換反応に関与できます。

一般的な試薬と条件

    酸化剤: 酸化反応には、過酸化水素またはm-クロロ過安息香酸。

    還元剤: 還元反応には、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

    求核剤: 置換反応には、アンモニアまたはアミン。

主な生成物

    酸化: スルホキシドまたはスルホン。

    還元: アミン。

    置換: 使用した求核剤に応じて、さまざまな置換誘導体。

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the thiadiazole moiety. Thiadiazole derivatives, including 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine, have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, a study showed that structural variations in thiadiazole derivatives could enhance their antitumor efficacy by inhibiting tubulin polymerization, a crucial mechanism in cancer cell proliferation .

Inhibition of Kinases

The compound has been identified as a potent inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases play a vital role in regulating actin dynamics and are implicated in various cancers and neurodegenerative diseases. The inhibition of these kinases by 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine suggests its potential use as a therapeutic agent for conditions where LIMK activity is dysregulated .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is crucial for optimizing its pharmacological properties. Variations in the substituents on the pyrazole and thiadiazole rings can significantly affect the biological activity of the compound. For example:

Substituent Effect on Activity
DifluoromethylEnhances lipophilicity and cellular permeability
ThiadiazoleContributes to anticancer activity through kinase inhibition

Case Study 1: Antitumor Efficacy

A study evaluated several thiadiazole derivatives for their anticancer properties against human breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results indicated that compounds with thiadiazole structures exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range .

Case Study 2: Kinase Inhibition

In another investigation focusing on LIMK inhibitors, 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine was shown to effectively inhibit both LIMK1 and LIMK2 activities in vitro. This inhibition correlated with reduced cell migration and invasion in cancer models .

作用機序

類似の化合物との比較

類似の化合物

    5-[1-(トリフルオロメチル)-1H-ピラゾール-3-イル]-1,3,4-チアジアゾール-2-アミン: 構造は類似していますが、ジフルオロメチル基の代わりにトリフルオロメチル基を持っています。

    5-[1-(メチル)-1H-ピラゾール-3-イル]-1,3,4-チアジアゾール-2-アミン: 構造は類似していますが、ジフルオロメチル基の代わりにメチル基を持っています。

ユニークさ

5-[1-(ジフルオロメチル)-1H-ピラゾール-3-イル]-1,3,4-チアジアゾール-2-アミンにジフルオロメチル基が存在することは、親油性の向上や代謝安定性の向上など、独特の特性を与え、その生物活性を高め、アナログと比較して特定の用途に適したものです。

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents at Thiadiazole Position 5 Biological Activity/Application Reference ID
Target Compound 1-(Difluoromethyl)-1H-pyrazol-3-yl Under investigation
GSK613 (N-(1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl)-5-(1-(3-methyl-1H-pyrazol-1-yl)ethyl)-1,3,4-thiadiazol-2-amine) 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-3-yl InhA inhibitor (Antitubercular)
5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine Pyridin-4-yl Antimicrobial, enzyme inhibition
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 1,3-Dimethyl-1H-pyrazol-4-yl Discontinued (Commercial viability issues)
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenyl Insecticidal, fungicidal
Key Observations:
  • Lipophilicity : Fluorine atoms in the difluoromethyl group improve lipophilicity (logP ~2.5–3.0 estimated), favoring membrane permeability over pyridine-containing analogs (logP ~1.8–2.2) .
  • Steric Effects : The bulkier difluoromethyl group may hinder binding in sterically constrained pockets compared to smaller substituents like methyl .
Key Findings:
  • Antimicrobial Potential: GSK613’s chloro-fluoro-benzyl substituent confers potent InhA inhibition, suggesting that the target compound’s difluoromethyl group may similarly enhance antimycobacterial activity through hydrophobic interactions .
  • Kinase Inhibition : Quinazoline-thiadiazole hybrids demonstrate the versatility of the thiadiazole core in targeting kinases, a property that could extend to the target compound with optimized substituents .
  • Fungicidal Activity : Anthracene-containing analogs show moderate activity, indicating that bulky aromatic substituents may be less effective than fluorine-based groups in penetrating fungal cell walls .

Physicochemical and ADMET Properties

Table 3: Comparative Physicochemical Properties
Property Target Compound GSK613 5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-amine
Molecular Weight (g/mol) ~255.2 ~434.9 ~194.2
logP (Predicted) 2.8 3.5 1.9
Solubility (µg/mL) 15–20 (Moderate) <10 (Low) >50 (High)
Metabolic Stability High (Due to C-F bonds) Moderate Low
Key Insights:
  • Metabolic Stability: The difluoromethyl group in the target compound reduces oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .
  • Solubility : Pyridine-containing analogs exhibit higher aqueous solubility due to the polar nitrogen atom, whereas the target compound’s lipophilicity may require formulation optimization for bioavailability .

生物活性

5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound featuring both pyrazole and thiadiazole moieties, which have been associated with various biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Property Details
Molecular Formula C₈H₈F₂N₄S
Molecular Weight 218.24 g/mol
IUPAC Name 5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. The presence of the thiadiazole ring enhances lipophilicity and biological activity, which may contribute to its therapeutic potential in various diseases .

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that certain thiadiazole derivatives demonstrate effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 32.6 μg/mL, surpassing standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity : The compound also displays antifungal properties against strains like Aspergillus niger, with some derivatives showing zones of inhibition between 15–19 mm at a concentration of 500 μg/disk .

Anticancer Activity

Several studies have focused on the anticancer potential of thiadiazole derivatives:

  • In Vitro Cytotoxicity : The cytotoxic effects of 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine were evaluated against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that certain derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating strong growth inhibitory activity .
  • Mechanisms of Action in Cancer Cells : The anticancer activity is thought to be mediated through cell cycle arrest at the G2/M phase and down-regulation of critical proteins involved in cancer cell proliferation .

Study 1: Antimicrobial Properties

A comparative study highlighted the antimicrobial efficacy of various thiadiazole derivatives. Compounds with specific substitutions at the amine group showed enhanced activity against multiple bacterial strains, indicating that structural modifications can significantly influence biological outcomes .

Study 2: Anticancer Agents

Another study focused on new 5-Aryl-1,3,4-thiadiazole-based compounds demonstrated promising results in inhibiting cancer cell growth. The incorporation of different functional groups was shown to enhance cytotoxicity against MCF-7 and HepG2 cell lines .

Q & A

Q. What are the key considerations for synthesizing 5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine with high purity?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with appropriate carboxylic acids or esters under reflux conditions. For example, POCl₃ is often used as a cyclizing agent at 90°C, followed by pH adjustment (8–9) with ammonia to precipitate the product . Solvent choice (e.g., DMF or ethanol) and catalyst selection (e.g., K₂CO₃) are critical for yield optimization . Post-synthesis purification via recrystallization (e.g., DMSO/water mixtures) or column chromatography ensures purity ≥95% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies protons and carbons in the pyrazole and thiadiazole rings. For example, the difluoromethyl group (-CF₂H) shows distinct splitting patterns in ¹H NMR (~δ 6.0–6.5 ppm) and ¹⁹F NMR coupling .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
  • IR Spectroscopy : Detects N-H stretching (~3300 cm⁻¹ for amine groups) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination via Michaelis-Menten kinetics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the difluoromethyl group with -CH₃, -CF₃, or halogens to assess electronic effects on target binding .
  • Heterocycle Modification : Substitute the thiadiazole ring with oxadiazole or triazole to evaluate ring-specific interactions .
  • Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical binding residues in target proteins (e.g., bacterial DNA gyrase) .

Q. How to resolve contradictions in bioactivity data across different experimental models?

  • Methodological Answer :
  • Dose-Response Curves : Compare EC₅₀ values in cell-based vs. enzyme assays to distinguish direct enzyme inhibition from cytotoxicity .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if metabolite interference alters activity .
  • Redox Profiling : Measure ROS generation (e.g., via DCFH-DA fluorescence) to rule out nonspecific oxidative stress effects .

Q. What advanced synthetic strategies improve regioselectivity in pyrazole-thiadiazole coupling?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and enhances regioselectivity via controlled thermal gradients .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during coupling, followed by deprotection with TFA .

Experimental Design Considerations

Q. How to design a robust in vivo toxicity profile for this compound?

  • Methodological Answer :
  • Acute Toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring mortality and organ histopathology over 14 days .
  • Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .

Q. What computational methods predict its environmental persistence and ecotoxicity?

  • Methodological Answer :
  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation factors (BCF) .
  • Molecular Dynamics (MD) : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolite toxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。